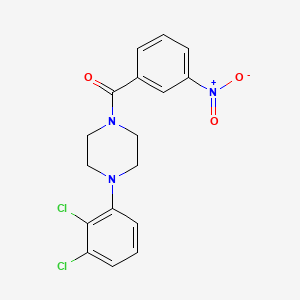

4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone”, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research by Castro et al. (2001) on the kinetics and mechanisms of reactions of various phenyl nitrophenyl thionocarbonates with alicyclic amines in ethanol-water provides insights into reaction rates and proposed reaction schemes involving zwitterionic intermediates, potentially relevant to understanding similar reactions involving 4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone (Castro, Leandro, Quesieh, & Santos, 2001).

Synthesis of Nitro-Substituted Compounds

Zhang, Tomizawa, and Casida (2004) described the synthesis of nitro-substituted tetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes using alpha-nitro ketone intermediates, highlighting the versatility of nitro-substituted compounds in synthesizing biologically active molecules (Zhang, Tomizawa, & Casida, 2004).

Catalytic Oxidation Studies

Sharma, Mukhopadhyay, and Murthy (2012) investigated the catalytic oxidation of 4-chlorophenol by organic oxidants, demonstrating the importance of understanding reaction kinetics and mechanisms for optimizing synthetic routes, potentially applicable to the synthesis and modification of compounds like 4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone (Sharma, Mukhopadhyay, & Murthy, 2012).

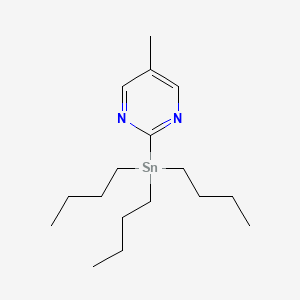

Spirocyclic N-Heterocycles Synthesis

Siau and Bode (2014) described a one-step synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents and ketones, showcasing a method that could potentially be adapted for synthesizing derivatives or related compounds to 4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone, highlighting the synthetic versatility and potential pharmaceutical applications of such compounds (Siau & Bode, 2014).

Eigenschaften

IUPAC Name |

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c18-14-5-2-6-15(16(14)19)20-7-9-21(10-8-20)17(23)12-3-1-4-13(11-12)22(24)25/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNLGARTVUCTFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)

![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)

![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)